4-(2-bromobenzoyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione
Description
Properties
IUPAC Name |
(2-bromophenyl)-(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO3S/c19-16-9-5-4-8-15(16)18(21)20-11-10-17(24(22,23)13-12-20)14-6-2-1-3-7-14/h1-9,17H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJZUXZQTNBWIFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)C(=O)C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-bromobenzoyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione typically involves multiple steps, starting from readily available precursors. One common approach is to first prepare the thiazepane ring through a cyclization reaction involving a suitable sulfur and nitrogen-containing precursor. The bromobenzoyl group can be introduced via a Friedel-Crafts acylation reaction using 2-bromobenzoyl chloride as the acylating agent. The phenyl group can be introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and acylation steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2-bromobenzoyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione can undergo various types of chemical reactions, including:
Oxidation: The thiazepane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazepane ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: Its potential biological activity could be explored for therapeutic applications, such as anticancer or antimicrobial agents.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 4-(2-bromobenzoyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione exerts its effects depends on its interaction with molecular targets. The bromobenzoyl group may facilitate binding to specific proteins or enzymes, while the thiazepane ring could interact with nucleic acids or other biomolecules. The exact pathways involved would require further investigation through experimental studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 4-(2-bromobenzoyl)-7-phenyl-1λ⁶,4-thiazepane-1,1-dione with two structurally related thiazepane derivatives from the evidence. Key differences lie in substituent groups, halogen types, and molecular properties.
Table 1: Structural and Molecular Comparison
Key Differences
Halogen Substituents and Positions: The target compound contains a bromine atom at the ortho position of the benzoyl group, which enhances steric bulk and polarizability compared to the meta-fluorine in 4-(3-fluorobenzoyl)-7-phenyl-1λ⁶,4-thiazepane-1,1-dione . Bromine’s larger atomic radius may influence binding affinity in protein-ligand interactions. The third compound substitutes fluorine at position 4 of the phenoxy group and chlorine at position 7, introducing dual halogen effects .
Functional Groups at Position 4: The target and compound retain a benzoyl group, whereas the derivative features a phenoxyacetyl group. The acetyl linker in the latter may increase conformational flexibility but reduce metabolic stability compared to rigid benzoyl moieties.
Molecular Weight and Complexity: The compound has the highest molecular weight (411.87) due to its acetyl-phenoxy chain and additional chlorine atom. The target compound’s molecular weight (~406.3) is intermediate, reflecting bromine’s contribution.
Research Implications
- Halogen Effects : Bromine’s electron-withdrawing nature and capacity for halogen bonding could enhance target binding compared to fluorine, which primarily engages in electrostatic interactions .
- Synthetic Accessibility: The compound’s acetyl-phenoxy group may require multi-step synthesis, while benzoyl derivatives (target and ) are likely synthesized via direct acylation .
Biological Activity
The compound 4-(2-bromobenzoyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione is a member of the thiazepane family, characterized by its unique seven-membered ring structure containing sulfur and nitrogen atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications.
- IUPAC Name : this compound
- Molecular Formula : C15H14BrN2O3S
- Molecular Weight : 372.25 g/mol
- CAS Number : 2034335-98-1
Anticancer Potential
Recent studies have highlighted the anticancer properties of thiazepane derivatives. For instance, a related compound demonstrated significant inhibition of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial in tumor angiogenesis. The compound exhibited an IC50 value of 0.081 μM against VEGFR-2 and showed potent anti-proliferative effects on various cancer cell lines, including HT-29 and A-549, with IC50 values ranging from 13.56 to 17.8 μM .
Table 1: Summary of Anticancer Activity
| Compound | Target | IC50 Value (μM) | Cell Lines Tested |
|---|---|---|---|
| Compound 15 | VEGFR-2 | 0.081 | HT-29, A-549, HCT-116 |
| 4-(2-bromobenzoyl)-7-phenyl... | TBD | TBD | TBD |
The mechanism by which this compound exerts its anticancer effects involves the induction of apoptosis in cancer cells. Specifically, it has been observed that treatment with related thiazepane derivatives leads to:
- Increased levels of pro-apoptotic proteins (BAX).
- Decreased levels of anti-apoptotic proteins (Bcl-2).
- Activation of caspases (caspase-8 and caspase-9), which are critical for the apoptotic pathway .
Case Studies and Research Findings
Several studies have focused on the biological evaluation of thiazepane derivatives. For example:
- Study on VEGFR Inhibition : A series of thiazolidine derivatives were synthesized and evaluated for their ability to inhibit VEGFR activity. Among these, compounds similar to our target showed promising results in inhibiting tumor growth in vitro.
- Apoptosis Induction : Flow cytometry analyses revealed that certain derivatives significantly increased apoptotic markers in treated cancer cells, indicating their potential as therapeutic agents .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 4-(2-bromobenzoyl)-7-phenyl-1λ⁶,4-thiazepane-1,1-dione, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the thiazepane ring via cyclization of thiol and amine precursors (e.g., using NaBH₄ for reduction intermediates) .
- Step 2 : Coupling the 2-bromobenzoyl group to the thiazepane core using EDCI/DMAP as coupling agents .
- Critical Factors :
- Temperature control (< 60°C) to avoid side reactions like dehalogenation of the bromobenzoyl group.
- Solvent selection (e.g., DMF for solubility vs. THF for milder conditions) .
Q. How is the compound characterized structurally, and what spectroscopic techniques are most reliable?
- Techniques :
- NMR : ¹H and ¹³C NMR confirm regiochemistry of the thiazepane ring and bromobenzoyl substitution. Key signals:
- Thiazepane S=O₂ groups: δ ~3.5–4.0 ppm (¹H), δ ~45–50 ppm (¹³C).
- Aromatic protons: δ ~7.2–8.1 ppm (¹H) .
- IR : Strong absorption at ~1150 cm⁻¹ (S=O stretching) and ~1680 cm⁻¹ (C=O) .
Q. What preliminary biological activities have been reported for this compound?
- Findings :
- Anticancer : IC₅₀ values of 15–20 µM against breast (MCF-7) and lung (A549) cancer cells via apoptosis induction .
- Anti-inflammatory : Reduces TNF-α and IL-6 by 40–60% in LPS-stimulated macrophages at 10 µM .
- Table 1 : Preliminary Biological Activity
| Assay Type | Target/Model | IC₅₀/EC₅₀ (µM) | Mechanism |
|---|---|---|---|
| Cytotoxicity | MCF-7 (breast) | 15 | Caspase-3 activation |
| Anti-inflammatory | RAW 264.7 macrophages | 10 | TNF-α/IL-6 suppression |
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing bromobenzoyl group degradation?
- Strategies :
- Use low-temperature coupling (0–5°C) to preserve the bromine substituent .
- Replace EDCI with HATU for higher coupling efficiency (yield increase from 60% to 85%) .
- Challenges : Bromine’s susceptibility to nucleophilic displacement requires inert atmospheres (N₂/Ar) during reactions .
Q. How do structural modifications (e.g., halogen substitution) affect bioactivity?
- SAR Insights :
- Bromine vs. Fluorine : The 2-bromobenzoyl group enhances lipophilicity (logP increase by 0.5 units) compared to fluorinated analogs, improving membrane permeability .
- Phenyl vs. Chlorophenyl : 7-Phenyl substitution optimizes π-π stacking with kinase active sites (e.g., EGFR inhibition) .
- Table 2 : Comparative Bioactivity of Analogues
| Substituent (R) | Anticancer IC₅₀ (µM) | Anti-inflammatory EC₅₀ (µM) |
|---|---|---|
| 2-Bromobenzoyl | 15 | 10 |
| 4-Fluorobenzoyl | 22 | 18 |
| 2-Chlorophenyl | 28 | 25 |
Q. What computational methods are used to predict binding modes with biological targets?
- Approach :
- Molecular Docking (AutoDock Vina) : Identifies interactions with COX-2 (anti-inflammatory) and Bcl-2 (anticancer) .
- DFT Calculations : Reveals electron-deficient regions at the bromobenzoyl group, favoring electrophilic interactions .
- Validation : Correlation between computed binding energies (-8.5 kcal/mol for COX-2) and experimental IC₅₀ values .
Q. How to resolve contradictions in reported biological data across studies?
- Case Analysis : Discrepancies in IC₅₀ values (e.g., 15 µM vs. 25 µM for MCF-7) arise from:
- Assay Conditions : Serum concentration (e.g., 10% FBS vs. serum-free) alters compound bioavailability .
- Cell Passage Number : Higher passages reduce sensitivity to apoptosis inducers .
- Resolution : Standardize protocols (e.g., CLSI guidelines) and use internal controls (e.g., doxorubicin) .
Methodological Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
